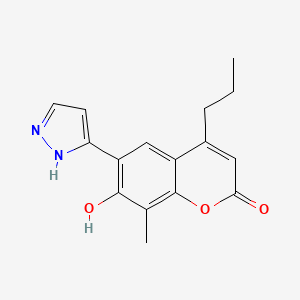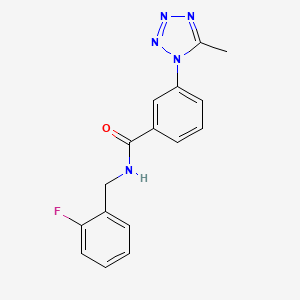
1-(2-methoxyethyl)-N-(4-sulfamoylbenzyl)-1H-indole-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methoxyethyl)-N-(4-sulfamoylbenzyl)-1H-indole-6-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure combines an indole core with functional groups that may contribute to its biological activity and chemical reactivity.
准备方法
The synthesis of 1-(2-methoxyethyl)-N-(4-sulfamoylbenzyl)-1H-indole-6-carboxamide typically involves multiple steps, including the formation of the indole core, introduction of the methoxyethyl group, and attachment of the sulfamoylbenzyl moiety. Specific reaction conditions and reagents may vary, but common methods include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Methoxyethyl Group: This step may involve alkylation reactions using appropriate alkyl halides and bases.
Attachment of the Sulfamoylbenzyl Moiety: This can be done through nucleophilic substitution reactions, where the sulfamoylbenzyl group is introduced using suitable sulfonamide derivatives.
Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
化学反应分析
1-(2-methoxyethyl)-N-(4-sulfamoylbenzyl)-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halides, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be studied for its potential biological activity, including interactions with enzymes, receptors, or other biomolecules.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry: It may find applications in the development of new materials, catalysts, or other industrial products.
作用机制
The mechanism of action of 1-(2-methoxyethyl)-N-(4-sulfamoylbenzyl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways: It may influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, or metabolism.
相似化合物的比较
1-(2-methoxyethyl)-N-(4-sulfamoylbenzyl)-1H-indole-6-carboxamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include other indole derivatives with different functional groups, such as 1-(2-hydroxyethyl)-N-(4-sulfamoylbenzyl)-1H-indole-6-carboxamide or 1-(2-methoxyethyl)-N-(4-aminobenzyl)-1H-indole-6-carboxamide.
Uniqueness: The specific combination of the methoxyethyl group and sulfamoylbenzyl moiety in this compound may confer unique chemical and biological properties, distinguishing it from other similar compounds.
属性
分子式 |
C19H21N3O4S |
|---|---|
分子量 |
387.5 g/mol |
IUPAC 名称 |
1-(2-methoxyethyl)-N-[(4-sulfamoylphenyl)methyl]indole-6-carboxamide |
InChI |
InChI=1S/C19H21N3O4S/c1-26-11-10-22-9-8-15-4-5-16(12-18(15)22)19(23)21-13-14-2-6-17(7-3-14)27(20,24)25/h2-9,12H,10-11,13H2,1H3,(H,21,23)(H2,20,24,25) |
InChI 键 |
JTCCXVDNAOIEBL-UHFFFAOYSA-N |
规范 SMILES |
COCCN1C=CC2=C1C=C(C=C2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-phenyl-N-{4-[(pyridin-3-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide](/img/structure/B12165774.png)


![N-[2-(4-hydroxyphenyl)ethyl]-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B12165799.png)
![N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B12165803.png)
![3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-hydroxyethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12165809.png)
![2-(5-methoxy-1H-indol-1-yl)-1-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B12165815.png)

![N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B12165823.png)
![N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-4-carboxamide](/img/structure/B12165835.png)
![(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B12165841.png)
![methyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12165842.png)
![3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-methoxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12165850.png)
![4-chloro-N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12165852.png)
